3-aminoazocan-2-one
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Overview
Description
3-Aminoazocan-2-one is a cyclic amide with the molecular formula C6H12N2O It is a member of the azocane family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminoazocan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-aminohexanoic acid with phosgene, followed by cyclization to form the azocane ring. Another approach involves the reduction of 3-nitroazocan-2-one using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-Aminoazocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azocane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted azocanes, which can be further functionalized for specific applications.
Scientific Research Applications
3-Aminoazocan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-aminoazocan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-Aminoazepan-2-one: Another cyclic amide with a similar structure but different ring size.
3-Aminopiperidin-2-one: A six-membered ring analog with distinct chemical properties.
3-Aminocaprolactam:
Uniqueness
3-Aminoazocan-2-one is unique due to its seven-membered ring structure, which imparts specific chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel materials and pharmaceuticals.
Properties
CAS No. |
40033-49-6 |
---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
3-aminoazocan-2-one |
InChI |
InChI=1S/C7H14N2O/c8-6-4-2-1-3-5-9-7(6)10/h6H,1-5,8H2,(H,9,10) |
InChI Key |
LOSWDTIJHBEXRQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C(=O)NCC1)N |
Canonical SMILES |
C1CCC(C(=O)NCC1)N |
Origin of Product |
United States |
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